2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate
Description
The structure integrates a 2,5-dioxopyrrolidine moiety linked via a pentanoate ester to a dibenzazocin-substituted propylamide group. Key features include:
- Dibenzazocin framework: A tricyclic structure with nitrogen incorporation, often associated with CNS activity due to its structural similarity to neuroactive alkaloids .
- Pyrrolidinyl ester: The 2,5-dioxopyrrolidine group enhances solubility and may serve as a prodrug moiety for targeted delivery .
- Pentanoate bridge: The extended alkyl chain facilitates interactions with hydrophobic binding pockets in biological targets .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6/c31-23(10-5-11-27(35)36-30-25(33)14-15-26(30)34)28-17-16-24(32)29-18-21-8-2-1-6-19(21)12-13-20-7-3-4-9-22(20)29/h1-4,6-9H,5,10-11,14-18H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBZBHTXJNHQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate typically involves multiple steps, including the formation of the pyrrolidinyl ring and the attachment of the dibenzazocinyl moiety. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. Cold-chain transportation and storage under -20°C are necessary to maintain the compound’s stability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies of enzyme interactions and protein binding.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
lists two closely related compounds:
| Compound | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]acetamide | 1417413-00-3 | 0.88 | Replaces the pyrrolidinyl pentanoate with a simpler acetamide group. |
| N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-pyrrolidinepropanamide | 23642-62-8 | 0.87 | Retains the pyrrolidinyl dioxo group but lacks the pentanoate ester bridge. |
Key Observations :
- The acetamide derivative (CAS 1417413-00-3) exhibits higher solubility in polar solvents due to its reduced steric hindrance and lack of ester groups .
Functional Group Comparisons
- Dibenzazocin vs. Pyrazole Derivatives: Compounds in –3 feature pyrazole or thiophene cores instead of dibenzazocin. For example, 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives () prioritize hydrogen-bonding interactions via hydroxyl and amino groups, unlike the aromatic dibenzazocin system in the target compound .
- Ester vs. Carboxylic Acid Derivatives :
The pyrrolidine-3-carboxylic acid derivative in (compound 19) lacks the ester functionality, rendering it more acidic and less likely to cross the blood-brain barrier compared to the target compound .
Research Findings and Implications
- Pharmacological Potential: The dibenzazocin moiety suggests possible activity at opioid or serotonin receptors, though direct biological data for the target compound are unavailable in the provided evidence.
- Stability and Reactivity : The ester group in the target compound may hydrolyze under physiological conditions to release active metabolites, a feature absent in the amide analogues .
- Thermal Properties : Pyrazole derivatives (–3) exhibit higher melting points (e.g., 190.9°C in ) compared to pyrrolidinyl esters, which are typically lower due to reduced crystallinity .
Biological Activity
2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate is a complex compound with potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, highlighting its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
- Molecular Formula : C18H18N6O6
- Molecular Weight : 446.37 g/mol
- CAS Number : 55750-62-4
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anticancer and antimicrobial effects. Research indicates that derivatives of pyrrolidine compounds exhibit significant potential in these areas.
Anticancer Activity
Recent studies have shown that pyrrolidine derivatives can inhibit the growth of various cancer cell lines. Notably, a study involving several 5-oxopyrrolidine derivatives demonstrated their efficacy against A549 human lung adenocarcinoma cells. The results indicated that specific structural modifications could enhance anticancer potency.
Key Findings :
- Cytotoxicity : The compound exhibited cytotoxic effects on A549 cells, with varying degrees of toxicity on non-cancerous cells (HSAEC-1 KT). For instance, some derivatives reduced A549 cell viability by up to 66% compared to control treatments with cisplatin .
- Mechanism of Action : The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest, particularly in the S-phase .
| Compound | Cell Line | Viability Reduction (%) | Notes |
|---|---|---|---|
| Compound 15 | A549 | 66 | More potent than others tested |
| Compound 21 | A549 | >70 | Selective against cancer cells |
Antimicrobial Activity
The antimicrobial properties of 2,5-Dioxo-1-pyrrolidinyl derivatives have also been investigated. These compounds have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Key Findings :
- Resistance Profile : Certain derivatives displayed significant activity against linezolid and tedizolid-resistant strains of S. aureus, indicating their potential as therapeutic agents against resistant infections .
- Broad Spectrum : The antimicrobial activity was tested against various pathogens, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa, demonstrating a broad spectrum of action .
| Pathogen | Activity Observed | Resistance Type |
|---|---|---|
| Staphylococcus aureus | Effective | MRSA |
| Klebsiella pneumoniae | Effective | Carbapenem-resistant |
Case Studies
- Study on A549 Cells : In vitro testing revealed that compounds derived from the pyrrolidine scaffold could effectively reduce cell viability in cancerous cells while sparing normal cells to some extent. This selective toxicity is crucial for developing safer cancer therapies.
- Antimicrobial Efficacy Study : Another significant study focused on the antimicrobial properties demonstrated that specific derivatives could inhibit the growth of resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate?
- Methodology : The compound's synthesis likely involves multi-step reactions, including:
- Step 1 : Formation of the dibenzazocin core via cyclization of substituted precursors (e.g., 11,12-didehydrodibenz[b,f]azocin derivatives) .
- Step 2 : Conjugation of the pyrrolidinyl ester and pentanoate moieties using carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the amino and carbonyl groups .
- Critical Parameters : Optimize pH (6.5–7.0) and temperature (20–25°C) during coupling to avoid side reactions .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodology :
- Storage : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the ester and amide bonds .
- Stability Assays : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) over 24–72 hours under varying pH and temperature conditions .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve the complex aromatic and amide signals .
- Purity Assessment : Combine reverse-phase HPLC with evaporative light scattering detection (ELSD) to quantify impurities below 0.1% .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic Profiling : Perform LC-MS/MS to measure plasma/tissue concentrations and identify metabolites. Adjust dosing regimens to account for rapid clearance or protein binding .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare target binding affinities in isolated proteins vs. cellular environments .
- Data Interpretation Table :
Q. What experimental designs are optimal for studying the compound’s interaction with enzyme targets (e.g., proteases, kinases)?
- Methodology :
- Enzyme Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. Include negative controls (e.g., inactive enantiomers) to validate specificity .
- Inhibitor Screening : Apply a randomized block design with split-plot arrangements to test multiple concentrations and enzyme isoforms .
Q. How can researchers address conflicting data regarding the compound’s environmental impact in ecotoxicology studies?
- Methodology :
- Tiered Testing : Follow the Framework to Guide Selection of Chemical Alternatives (NASEM, 2014):
Tier 1 : Assess acute toxicity in Daphnia magna and Danio rerio .
Tier 2 : Conduct chronic exposure studies (28-day) to evaluate bioaccumulation and mutagenicity .
- Statistical Analysis : Use multivariate ANOVA to isolate confounding variables (e.g., pH, temperature) in aquatic toxicity assays .
Methodological Challenges and Solutions
Q. What strategies mitigate synthesis challenges related to the compound’s complex stereochemistry?
- Approach :
- Chiral Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) during preparative HPLC .
- Computational Modeling : Use DFT calculations (Gaussian 09) to predict steric hindrance and optimize reaction pathways .
Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
